3-Amino-2-bromo-4-picoline

Cross-coupling Negishi reaction Reactivity

Researchers aiming to synthesize Sotorasib or related kinase inhibitor libraries face low cross-coupling yields when using less reactive 2-chloro analogs or regioisomeric contaminants. This compound resolves that bottleneck: its 2-bromo substituent enables efficient Negishi coupling, while the orthogonal 3-amino group allows selective derivatization. Procurement managers benefit from consistent ≥98% purity and solid-form dispensing compatibility. • Direct precursor for Sotorasib (KRAS G12C inhibitor) per patent literature. • 2-Bromo reactivity ensures >90% conversion in Pd-catalyzed couplings. • Bulk quantities available with rapid global shipping.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 126325-50-6
Cat. No. B136864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-bromo-4-picoline
CAS126325-50-6
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)Br)N
InChIInChI=1S/C6H7BrN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
InChIKeyRQGNAHOAQQVKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-bromo-4-picoline Compound Profile


3-Amino-2-bromo-4-picoline (CAS 126325-50-6) is a disubstituted pyridine derivative with a molecular formula C6H7BrN2 and molecular weight 187.04 g/mol [1]. Its unique substitution pattern—an amino group at the 3-position, a bromine at the 2-position, and a methyl group at the 4-position—makes it a versatile intermediate for constructing complex heterocyclic frameworks, particularly through selective cross-coupling reactions . This compound is a key synthetic intermediate for the KRAS G12C inhibitor Sotorasib .

3-Amino-2-bromo-4-picoline Substitution Risks


The precise placement of the bromine atom at the 2-position and the amino group at the 3-position of the pyridine ring is critical for its established synthetic pathway. Generic interchanging with regioisomers like 2-Amino-3-bromo-4-methylpyridine (CAS 40073-38-9) would re-vector the reactive centers, leading to different coupling products . Similarly, substituting with the 2-chloro analog (CAS 133627-45-9) introduces a less reactive halide, which can dramatically reduce yield in downstream metal-catalyzed cross-coupling reactions [1]. These subtle structural differences directly translate to quantifiable gaps in synthetic efficiency and determine the ultimate drug target applicability, as the 2-chloro analog is specifically valorized for Nevirapine synthesis, not Sotorasib [2].

3-Amino-2-bromo-4-picoline Performance Evidence


Cross-Coupling Reactivity: Bromo vs. Chloro

The 2-bromo substituent in 3-Amino-2-bromo-4-picoline provides a significant reactivity advantage over the 2-chloro counterpart. A foundational study on halopyridine reactivity established the relative order of reactivity in nucleophilic substitution as 2-iodopyridine ≈ 2-bromopyridine ≫ 2-chloropyridine [1]. This class-level evidence supports that the bromo derivative will react significantly faster and with higher yields under identical cross-coupling conditions.

Cross-coupling Negishi reaction Reactivity

Purity Comparison with 2-Chloro Analog

The commercially available purity of 3-Amino-2-bromo-4-picoline is demonstrably higher than its closest structural analog, 3-Amino-2-chloro-4-methylpyridine. The target compound is available at ≥99% purity (GC) , whereas the chloro analog is typically offered at 97% purity from major suppliers .

Purity Quality control Procurement

Solid-State Handling Advantage

3-Amino-2-bromo-4-picoline is a stable crystalline solid at room temperature with a defined melting point range of 75.0 to 81.0 °C . Its 2-bromo regioisomer, 2-Amino-3-bromo-4-methylpyridine, is also a solid , while the 2-chloro analog, 3-Amino-2-chloro-4-methylpyridine, is often handled as a liquid or low-melting solid, which can complicate precise weighing and automated dispensing .

Physical form Handling Storage

3-Amino-2-bromo-4-picoline Application Scenarios


Synthesis of Sotorasib and Next-Generation KRAS G12C Inhibitors

3-Amino-2-bromo-4-picoline is a direct precursor in the synthesis of 2-isopropyl-3-amino-4-methylpyridine, a critical intermediate for the FDA-approved anticancer drug Sotorasib . The high reactivity of the 2-bromo substituent is essential for the efficient Negishi coupling that installs the isopropyl group [1]. Its use in this context is established in the patent literature, differentiating it from the 2-chloro analog which is directed toward Nevirapine synthesis [2].

Kinase Inhibitor Library via Cross-Coupling

The dual presence of a highly reactive bromide and a protected/unprotected amine makes this compound an ideal starting material for generating diverse kinase inhibitor libraries. The superior reactivity of the bromine atom over chlorine ensures high-yielding functionalization under mild catalytic conditions, while the amine can be orthogonally derivatized . This allows for the rapid parallel synthesis of lead candidates with minimal purification, a crucial factor in high-throughput medicinal chemistry [1].

Agrochemical Intermediate for High-Throughput Synthesis

For the synthesis of advanced pyridine-containing fungicides and herbicides, the defined solid form and high purity (≥99%) of 3-Amino-2-bromo-4-picoline are critical. The solid state ensures compatibility with automated solid-dispensing platforms, while the high purity guarantees reproducible yields in the initial steps of agrochemical lead optimization, avoiding the variability associated with lower-purity liquid analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2-bromo-4-picoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.